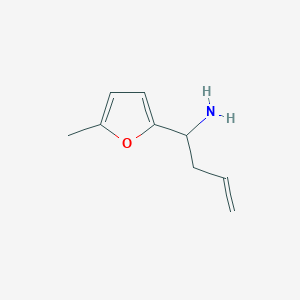
1-(5-Methyl-2-furyl)but-3-enylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-2-furyl)but-3-enylamine is an organic compound with the molecular formula C9H13NO It is characterized by the presence of a furan ring substituted with a methyl group at the 5-position and an amine group attached to a but-3-enyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-2-furyl)but-3-enylamine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Substitution with Methyl Group: The methyl group is introduced at the 5-position of the furan ring using methylation reactions, often employing methyl iodide and a base such as potassium carbonate.
Attachment of But-3-enyl Chain: The but-3-enyl chain is attached to the furan ring through a nucleophilic substitution reaction, where the furan ring acts as a nucleophile and reacts with a suitable electrophile, such as 3-bromobut-1-ene.
Introduction of Amine Group:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Methyl-2-furyl)but-3-enylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated amines or alcohols using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, such as halogens, alkyl groups, or aryl groups, using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, carboxylic acids.
Reduction Products: Saturated amines, alcohols.
Substitution Products: Halogenated, alkylated, or arylated derivatives.
Aplicaciones Científicas De Investigación
1-(5-Methyl-2-furyl)but-3-enylamine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including treatment of neurological disorders or infectious diseases.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 1-(5-Methyl-2-furyl)but-3-enylamine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to physiological effects. The exact pathways and targets involved can vary based on the context of its use.
Comparación Con Compuestos Similares
1-(5-Methyl-2-furyl)but-3-enylamine can be compared with other similar compounds, such as:
1-(2-Furyl)but-3-enylamine: Lacks the methyl group at the 5-position, which may affect its reactivity and biological activity.
1-(5-Methyl-2-furyl)prop-2-enylamine: Has a shorter carbon chain, which can influence its chemical properties and applications.
1-(5-Methyl-2-furyl)butan-1-amine:
The uniqueness of this compound lies in its specific substitution pattern and chain length, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
1-(5-methylfuran-2-yl)but-3-en-1-amine |
InChI |
InChI=1S/C9H13NO/c1-3-4-8(10)9-6-5-7(2)11-9/h3,5-6,8H,1,4,10H2,2H3 |
Clave InChI |
DLPUQXNOWOJOBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C(CC=C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


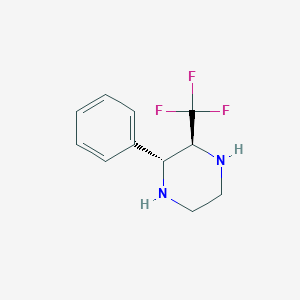

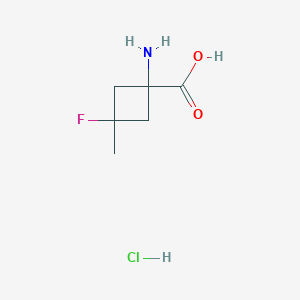
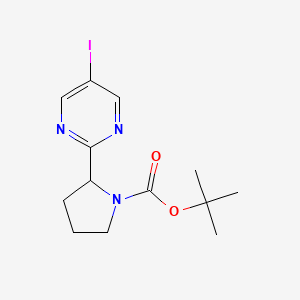
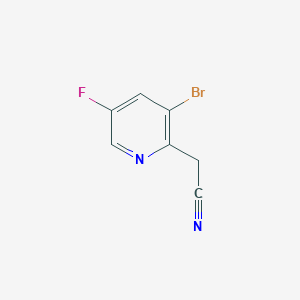
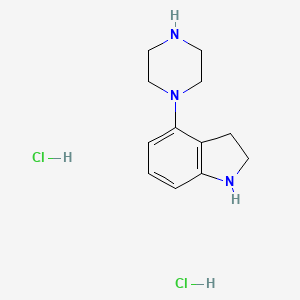

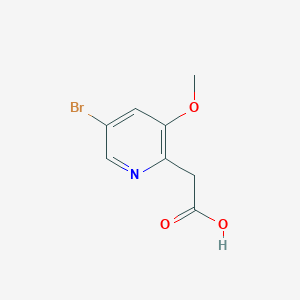

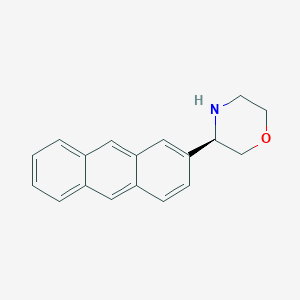
![7-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13038985.png)

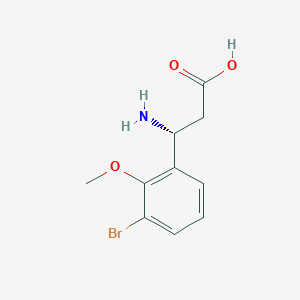
![2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one](/img/structure/B13039002.png)
